N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide: is an organic compound with the molecular formula C20H13ClN2O4. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Major Products:
Reduction: Formation of N-(2-benzoyl-4-chlorophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide is used in several scientific research fields:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can affect various biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)formamide: Similar structure but lacks the nitro group, which affects its reactivity and applications.
N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide: Contains an additional chlorine atom, which can influence its chemical properties and biological activity.
Uniqueness: N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-15-9-10-18(17(12-15)19(24)13-5-2-1-3-6-13)22-20(25)14-7-4-8-16(11-14)23(26)27/h1-12H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVALLOIGOWGLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251727 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157488-08-9 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157488-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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